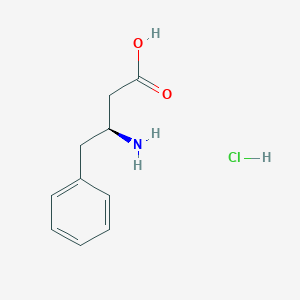

(S)-3-Amino-4-phenylbutyric acid hydrochloride

Description

Propriétés

IUPAC Name |

(3S)-3-amino-4-phenylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c11-9(7-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTMGKGSJOPWJW-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375818 | |

| Record name | (3S)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138165-77-2 | |

| Record name | Benzenebutanoic acid, β-amino-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138165-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-Amino-4-phenylbutanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-amino-4-phenylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-3-Amino-4-phenylbutyric acid hydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (S)-3-Amino-4-phenylbutyric acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, the S-enantiomer of phenibut, is a compound noted for its anxiolytic and nootropic properties. While racemic phenibut exhibits a dual mechanism of action, extensive research has clarified that the S-enantiomer's pharmacological activity is highly specific. This document provides a detailed examination of the core mechanism of action of (S)-3-Amino-4-phenylbutyric acid, focusing on its primary molecular target, the associated signaling pathways, and the quantitative parameters defining this interaction. Methodologies for key experiments are described, and data are presented to offer a comprehensive technical overview for research and development professionals.

Primary Mechanism of Action: A Selective Gabapentinoid

The primary and defining mechanism of action of (S)-3-Amino-4-phenylbutyric acid is its function as a gabapentinoid. It binds selectively to the α2δ subunit of voltage-gated calcium channels (VDCCs).[1][2][3] This interaction is analogous to the mechanism of well-characterized drugs such as gabapentin and pregabalin.[4]

Unlike its corresponding R-enantiomer, (S)-3-Amino-4-phenylbutyric acid demonstrates negligible affinity for γ-aminobutyric acid type B (GABA-B) receptors.[1][2][3] This stereospecificity is critical, as it isolates the compound's effects to the modulation of VDCCs, distinguishing it from the broader pharmacological profile of racemic phenibut or the GABA-B-centric activity of (R)-phenibut.

Molecular Target: The α2δ Subunit of VDCCs

Voltage-gated calcium channels are crucial for regulating intracellular calcium levels, which in turn control numerous cellular processes, most notably neurotransmitter release at presynaptic terminals.[5] These channels are heteromeric protein complexes, and the α2δ subunit is an auxiliary protein that plays a key role in the trafficking and function of the pore-forming α1 subunit.[6]

By binding to the α2δ-1 and α2δ-2 subunits, (S)-3-Amino-4-phenylbutyric acid is thought to induce a conformational change that reduces the trafficking of the calcium channel complex to the presynaptic membrane.[6] This leads to a lower density of functional VDCCs at the nerve terminal, resulting in diminished calcium influx upon neuronal depolarization. The subsequent reduction in excitatory neurotransmitter release (e.g., glutamate) is believed to underlie the compound's anxiolytic and anti-nociceptive effects.[2][5]

Quantitative Data: Binding Affinities

The interaction between (S)-3-Amino-4-phenylbutyric acid and its molecular targets has been quantified through radioligand binding assays. The data clearly illustrates the compound's selectivity for the α2δ subunit over the GABA-B receptor.

| Compound | Target | Ki (μM) | Species | Reference |

| (S)-3-Amino-4-phenylbutyric acid | α2δ Subunit of VDCC | 39 | Rat | [1] |

| (R)-3-Amino-4-phenylbutyric acid | α2δ Subunit of VDCC | 23 | Rat | [1] |

| Gabapentin | α2δ Subunit of VDCC | 0.05 | Rat | [1] |

| (S)-3-Amino-4-phenylbutyric acid | GABA-B Receptor | Inactive | Rat | [1][3] |

| (R)-3-Amino-4-phenylbutyric acid | GABA-B Receptor | 92 ± 3 | Rat | [3][7] |

| Racemic Phenibut | GABA-B Receptor | 177 ± 2 | Rat | [3][7] |

| Baclofen | GABA-B Receptor | 6.0 ± 1 | Rat | [3][7] |

Table 1: Comparative binding affinities (Ki) of phenibut enantiomers and reference compounds at the α2δ subunit of Voltage-Gated Calcium Channels (VDCCs) and the GABA-B receptor. A lower Ki value indicates higher binding affinity.

Key Signaling & Logic Diagrams

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships in the mechanism of action of (S)-3-Amino-4-phenylbutyric acid.

Caption: Molecular mechanism of (S)-3-Amino-4-phenylbutyric acid at the presynaptic terminal.

Caption: Comparative pharmacology of (R)- and (S)-phenibut enantiomers.

Caption: Logical flow from molecular action to physiological outcomes.

Experimental Protocols

The characterization of (S)-3-Amino-4-phenylbutyric acid's mechanism of action relies on established pharmacological assays.

Competitive Radioligand Binding Assay for α2δ Subunit

This in vitro assay is used to determine the binding affinity (Ki) of a test compound for the α2δ subunit.

-

Objective: To quantify the affinity of (S)-3-Amino-4-phenylbutyric acid for the α2δ subunit by measuring its ability to displace a known radiolabeled ligand.

-

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized in a cold buffer and centrifuged to isolate the cell membrane fraction, which is rich in VDCCs.[1]

-

Assay Incubation: The membrane preparation is incubated in a solution containing:

-

A known concentration of a high-affinity radioligand for the α2δ subunit, typically [3H]gabapentin.[1]

-

Varying concentrations of the unlabeled test compound ((S)-3-Amino-4-phenylbutyric acid).

-

-

Equilibrium & Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) is calculated. The Ki value is then determined using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Caption: Generalized workflow for a competitive radioligand binding assay.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion flow through voltage-gated calcium channels in living cells or tissue slices, providing functional data on channel inhibition.

-

Objective: To measure the effect of (S)-3-Amino-4-phenylbutyric acid on calcium currents (ICa) through VDCCs.

-

Methodology:

-

Cell Preparation: A single neuron (e.g., a dorsal root ganglion neuron or a neuron in a brain slice) is identified under a microscope.

-

Patch-Clamp Recording: A glass micropipette with a very fine tip is pressed against the cell membrane to form a high-resistance seal. The "whole-cell" configuration is then established, allowing control of the membrane voltage and measurement of the ionic currents across the entire cell membrane.[8]

-

Voltage Protocol: The cell's membrane potential is held at a level where VDCCs are closed. Then, a series of depolarizing voltage steps are applied to activate the channels, and the resulting inward calcium current is recorded.

-

Compound Application: A baseline calcium current is established. (S)-3-Amino-4-phenylbutyric acid is then applied to the cell via the perfusion system.

-

Effect Measurement: The voltage protocol is repeated in the presence of the compound, and any reduction in the amplitude of the calcium current is measured. This provides direct evidence of the functional inhibition of VDCCs.

-

Conclusion

The mechanism of action of this compound is highly specific, centered on its role as a ligand for the α2δ subunit of voltage-gated calcium channels. It does not engage with GABA-B receptors in a pharmacologically significant manner. This selective gabapentinoid activity—reducing calcium influx at presynaptic terminals and thereby decreasing excitatory neurotransmission—is the core molecular basis for its observed physiological effects. This focused mechanism distinguishes it from its R-enantiomer and provides a clear framework for its study and potential therapeutic development.

References

- 1. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Phenibut - Wikipedia [en.wikipedia.org]

- 5. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (S)-3-Amino-4-phenylbutyric acid hydrochloride

This technical guide provides a comprehensive overview of the synthetic pathways for producing (S)-3-Amino-4-phenylbutyric acid hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. The document details various synthetic strategies, complete with experimental protocols and quantitative data, to facilitate replication and further investigation.

Introduction

This compound, the (S)-enantiomer of Phenibut, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While racemic Phenibut has been used clinically, studies have indicated that the pharmacological activity may differ between its enantiomers.[1][2] This has driven the development of stereoselective synthetic routes to obtain the pure (S)- and (R)-enantiomers. This guide focuses on the synthesis of the (S)-enantiomer.

The synthesis of chiral β-substituted GABA derivatives like (S)-3-Amino-4-phenylbutyric acid is an active area of research in medicinal and organic chemistry.[2][3][4] Various synthetic strategies have been developed, ranging from classical multi-step syntheses to modern asymmetric catalytic methods. This guide will explore three prominent pathways in detail.

Synthesis Pathway I: Hydrolysis of (S)-β-phenyl-γ-lactam

A direct and efficient method for the synthesis of this compound involves the acidic hydrolysis of the corresponding chiral lactam, (S)-β-phenyl-γ-lactam.[1] This final step is typically high-yielding. The synthesis of the chiral lactam precursor is a critical preceding step.

Experimental Protocol

Step 1: Synthesis of (S)-phenyl (4S)-2-oxo-4-phenylpyrrolidine-3-carbothioate (Precursor to the lactam)

A detailed procedure for the synthesis of this specific precursor was not fully available in the provided search results, but it serves as a key intermediate for obtaining the desired β-phenyl-γ-lactam.[1]

Step 2: Conversion to (S)-β-phenyl-γ-lactam

The carbothioate is then converted to (S)-β-phenyl-γ-lactam.

Step 3: Hydrolysis of (S)-β-phenyl-γ-lactam to this compound [1]

-

(S)-β-phenyl-γ-lactam (0.32 mmol, 96 mg) is combined with 6N hydrochloric acid (5 mL).

-

The mixture is heated to reflux for 3.5 hours.

-

After cooling to room temperature, the reaction mixture is washed with dichloromethane (DCM).

-

The aqueous phase, containing the product, is concentrated under reduced pressure in a vacuum.

-

The resulting white solid is this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 85% | [1] |

| Melting Point | 194-195 °C | [1] |

| Optical Rotation | [a]D25 = +6.1 (c = 0.25, H2O) | [1] |

Spectroscopic Data

| Type | Data | Reference |

| 1H NMR (400 MHz, CD4O) | δ: 7.43 (d, 2H), 7.37 (m, 3H), 3.40 (m, 2H), 3.25(q, 1H), 2.84 (dd, J = 5.5 Hz, J = 16.1, 2H), 2.75(dd, J = 5.5, J = 9.8 Hz, 2H) ppm | [1] |

| IR (KBr) | ν 1700, 1552, 1441, 1381, 981, 751, 657, 639 cm-1 | [1] |

Synthesis Workflow

Synthesis Pathway II: Asymmetric Michael Addition

Asymmetric Michael addition reactions represent a powerful and modern approach for establishing the chiral center in β-substituted GABA derivatives.[2][3][4] This method often involves the use of a chiral catalyst to control the stereochemistry of the addition of a nucleophile to an α,β-unsaturated compound.

Experimental Protocol

A representative procedure involves the Michael addition of a malonate to β-nitrostyrene catalyzed by a chiral metal complex, followed by reduction and hydrolysis.

Step 1: Asymmetric Michael Addition [2]

-

In a suitable solvent such as toluene, tert-butyl phenyl malonate is reacted with (E)-β-nitrostyrene.

-

A chiral bis-(cyclohexyldiamine)-based Ni(II) complex (2 mol%) is used as the catalyst.

-

The reaction is carried out at room temperature.

-

This yields the β-nitro derivative, (S)-61, with high enantioselectivity.

Step 2: Reduction of the Nitro Group and Lactamization

The nitro group of the Michael adduct is reduced, which can be achieved through catalytic hydrogenation (e.g., using a Palladium catalyst), leading to the formation of a chiral lactam intermediate.[5]

Step 3: Acid Hydrolysis

The resulting chiral lactam is then hydrolyzed with a strong acid, such as 6N HCl, similar to the final step in Pathway I, to yield this compound.[2]

Quantitative Data

| Parameter | Value | Reference |

| Yield of Michael Adduct | 92% | [2] |

| Enantiomeric Excess (ee) | 93% | [2] |

Logical Relationship of the Pathway

Synthesis Pathway III: Modified Perekalin Synthesis

The original synthesis of racemic phenibut was developed by Perekalin and his colleagues.[6][7] This route has been modified to produce enantiomerically pure forms. A common variation starts with readily available materials like benzaldehyde and nitromethane.

Experimental Protocol

This pathway is a multi-step, one-pot method.[8]

Step 1: Condensation Reaction

-

Benzaldehyde (262g) and nitromethane (151g) are dissolved in ethanol (1000 mL) at -5 °C.

-

A 30% (w/w) solution of sodium methoxide in ethanol (500g) is added dropwise, and the reaction is stirred for 2 hours.

-

The reaction is then neutralized to a pH of 2 by adding a 30% (w/w) solution of hydrochloric acid in ethanol (400 mL), yielding the intermediate nitrostyrene in solution.

Step 2: Michael Addition

-

In a separate flask, diethyl malonate (240g) and sodium methoxide (125g) are dissolved in ethanol (1000 mL) at -5 °C.

-

This solution is then added to the nitrostyrene solution from Step 1.

Step 3: Hydrogenation and Cyclization

The resulting adduct from the Michael addition is then catalytically hydrogenated using a catalyst like Raney nickel. This step reduces the nitro group to an amine, which then cyclizes to form a pyrrolidone intermediate.[6][7]

Step 4: Hydrolysis

The pyrrolidone intermediate is refluxed with concentrated hydrochloric acid to hydrolyze the ester and the lactam, yielding the final product, this compound.[7][8]

Quantitative Data

While specific yields for the enantiomerically pure synthesis via this exact one-pot method are not detailed in the search results, a related continuous flow synthesis of phenibut reported an overall yield of 65% over 5 steps.[6]

Experimental Workflow Diagram

Conclusion

The synthesis of this compound can be achieved through several distinct pathways. The choice of method may depend on factors such as the desired scale, available starting materials and equipment, and the required enantiomeric purity. The hydrolysis of a pre-synthesized chiral lactam offers a direct and high-yielding final step. Asymmetric Michael addition provides an elegant and highly stereocontrolled route. The modified Perekalin synthesis, while multi-step, utilizes readily available starting materials. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of medicinal and synthetic organic chemistry.

References

- 1. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]

- 2. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives | Semantic Scholar [semanticscholar.org]

- 4. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.who.int [cdn.who.int]

- 7. Phenibut synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Amino-3-phenylbutanoic acid hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Chemical Properties of (S)-3-Amino-4-phenylbutyric acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-phenylbutyric acid hydrochloride, the (S)-enantiomer of phenibut hydrochloride, is a compound of significant interest in neuroscience and pharmacology. While the racemic mixture and the (R)-enantiomer have been more extensively studied for their GABA-B receptor agonism, the (S)-enantiomer exhibits its own distinct pharmacological profile, primarily through its interaction with the α2δ subunit of voltage-gated calcium channels. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its relevant signaling pathways.

Chemical and Physical Properties

The hydrochloride salt of (S)-3-Amino-4-phenylbutyric acid is a white to off-white crystalline powder. The addition of the hydrochloride salt enhances the compound's stability and solubility in aqueous solutions.[1]

Table 1: Physicochemical Properties of 3-Amino-4-phenylbutyric acid hydrochloride

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₄ClNO₂ | For the hydrochloride salt. |

| Molecular Weight | 215.68 g/mol | For the hydrochloride salt.[2][3][4][5] |

| Melting Point | 194-202 °C | Data for the racemic mixture.[5][6] Specific data for the (S)-enantiomer is not readily available. |

| pKa | ~4.10 | Predicted value for the carboxylic acid group of the free amino acid.[7][8] |

| Appearance | White to off-white crystalline powder | [3][6] |

Table 2: Solubility of 3-Amino-4-phenylbutyric acid hydrochloride

| Solvent | Solubility | Notes |

| Water | 100 mg/mL | Data for the racemic mixture; requires sonication.[2] |

| DMSO | 20 mg/mL[9], 100 mg/mL (requires sonication)[2] | Data for the racemic mixture. |

| Ethanol | 14 mg/mL | Data for the racemic mixture.[7][8][9] |

| DMF | 25 mg/mL | Data for the racemic mixture.[7][8][9] |

| PBS (pH 7.2) | 10 mg/mL | Data for the racemic mixture.[7][8][9] |

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol is a general method adaptable for determining the equilibrium solubility of this compound in aqueous media, based on WHO guidelines.[10]

Materials:

-

This compound

-

Purified water (or relevant buffer solution, e.g., PBS pH 7.2)

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column and detector

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a known volume of purified water in a sealed flask.

-

Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and centrifuge to remove any undissolved solid.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Measure the pH of the saturated solution.

-

Repeat the experiment at least in triplicate.

Determination of pKa by Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa) of the carboxylic acid and amino groups of (S)-3-Amino-4-phenylbutyric acid.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of purified, CO₂-free water.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize and record the initial pH.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

-

To determine the pKa of the amino group, a separate titration starting from the isoelectric point with standardized HCl can be performed.

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first pKa (carboxylic acid) will be in the acidic range, and the second pKa (amino group) will be in the basic range.

Signaling Pathways and Mechanism of Action

While the (R)-enantiomer of phenibut is a potent agonist of the GABA-B receptor, the (S)-enantiomer has a significantly lower affinity for this receptor.[11] However, both enantiomers bind to the α2δ subunit of voltage-gated calcium channels (VDCCs), a mechanism shared with gabapentinoids like gabapentin and pregabalin.[12][13]

Interaction with the α2δ Subunit of Voltage-Gated Calcium Channels

(S)-3-Amino-4-phenylbutyric acid binds to the α2δ-1 subunit of VDCCs. This interaction is believed to reduce the trafficking of these channels to the presynaptic membrane, thereby decreasing the influx of calcium ions upon neuronal depolarization. The reduced calcium influx leads to a decrease in the release of excitatory neurotransmitters such as glutamate.

A study reported the binding affinity (Ki) of (S)-phenibut for the α2δ subunit to be 39 μM.[12]

GABA-B Receptor Signaling Pathway (Limited affinity for S-enantiomer)

For context, the canonical GABA-B receptor signaling pathway is presented below. It is important to note that the (S)-enantiomer has over 100-fold lower affinity for the GABA-B receptor compared to the (R)-enantiomer.[11] Therefore, its physiological effects through this pathway are likely minimal at therapeutic concentrations.

Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cAMP levels. The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit presynaptic voltage-gated calcium channels, reducing neurotransmitter release.

Conclusion

This compound possesses a distinct pharmacological profile, primarily acting as a ligand for the α2δ subunit of voltage-gated calcium channels. While more research is needed to fully elucidate its specific chemical properties and physiological roles in comparison to its (R)-enantiomer and racemic mixture, this guide provides a foundational understanding for researchers and drug development professionals. The provided experimental protocols offer a starting point for the detailed characterization of this compound, and the signaling pathway diagrams illustrate its primary mechanism of action. Further investigation into the specific properties of the (S)-enantiomer is warranted to explore its full therapeutic potential.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Amino-3-phenylbutyric Acid [drugfuture.com]

- 5. 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 [chemicalbook.com]

- 6. ijsdr.org [ijsdr.org]

- 7. Phenibut CAS#: 1078-21-3 [m.chemicalbook.com]

- 8. Phenibut | 1078-21-3 [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. who.int [who.int]

- 11. Phenibut - Wikipedia [en.wikipedia.org]

- 12. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-3-Amino-4-phenylbutyric acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number Lookup

The CAS number for (S)-3-Amino-4-phenylbutyric acid hydrochloride is 138165-77-2 .

Introduction

This compound, the (S)-enantiomer of phenibut, is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). While the racemic mixture, phenibut, is known for its anxiolytic and nootropic effects primarily mediated by the (R)-enantiomer's agonist activity at the GABA-B receptor, the (S)-enantiomer exhibits a distinct pharmacological profile.[1] This technical guide provides a comprehensive overview of the synthesis, biological activity, and experimental protocols related to this compound, with a focus on its unique properties that differentiate it from its (R)-counterpart and the racemic mixture.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 138165-77-2 | |

| Molecular Formula | C10H14ClNO2 | |

| Molecular Weight | 215.68 g/mol | |

| Appearance | White solid | [2] |

| Melting Point | 194-195 °C | [2] |

| Optical Rotation | [α]D25 = +6.1 (c = 0.25, H2O) | [2] |

Pharmacology and Mechanism of Action

Contrary to the primary action of the (R)-enantiomer, (S)-3-Amino-4-phenylbutyric acid does not exhibit significant activity at the GABA-B receptor.[1] Instead, its pharmacological effects are attributed to its binding to the α2-δ subunit of voltage-dependent calcium channels (VDCCs).[1][3] This interaction is similar to the mechanism of action of gabapentinoid drugs like gabapentin and pregabalin.[1][3]

Binding Affinity

Quantitative binding assays have determined the equilibrium dissociation constant (Ki) of (S)-3-Amino-4-phenylbutyric acid for the α2-δ subunit of VDCCs.

| Ligand | Target | Ki (µM) | Reference |

| (S)-3-Amino-4-phenylbutyric acid | α2-δ subunit of VDCC | 39 | [1][3] |

| (R)-3-Amino-4-phenylbutyric acid | α2-δ subunit of VDCC | 23 | [1][3] |

| Gabapentin | α2-δ subunit of VDCC | 0.05 | [1][3] |

Experimental Protocols

Enantioselective Synthesis of this compound

A common strategy for the enantioselective synthesis of (S)-3-Amino-4-phenylbutyric acid involves the asymmetric Michael addition of a nucleophile to a prochiral acceptor. One such method utilizes a chiral thiourea organocatalyst derived from (R,R)-1,2-diphenylethylenediamine to catalyze the addition of malonates to nitrostyrene, followed by a series of transformations.

Materials:

-

trans-β-nitrostyrene

-

S,S'-diphenyldithiomalonate

-

Cinchona alkaloid-derived thiourea catalyst

-

Sodium borohydride (NaBH4)

-

Hydrochloric acid (HCl)

-

Organic solvents (e.g., dichloromethane, methanol)

Procedure:

-

Asymmetric Michael Addition: To a solution of trans-β-nitrostyrene in dichloromethane, add S,S'-diphenyldithiomalonate and the cinchona alkaloid-derived thiourea catalyst. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Purification: Purify the resulting Michael adduct by column chromatography on silica gel.

-

Reduction and Cyclization: Reduce the nitro group of the purified adduct using a reducing agent such as sodium borohydride in methanol. This is followed by in situ cyclization to form the corresponding lactam.

-

Hydrolysis: Hydrolyze the lactam by refluxing with concentrated hydrochloric acid.

-

Isolation: After cooling, the product, this compound, will precipitate. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.[2]

In Vitro Receptor Binding Assay for α2-δ Subunit of VDCCs

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound to the α2-δ subunit of VDCCs using rat brain membrane preparations and radiolabeled gabapentin ([³H]-gabapentin).

Materials:

-

Rat brain membranes (prepared from cerebral cortex)

-

[³H]-gabapentin (radioligand)

-

This compound (test compound)

-

Unlabeled gabapentin (for determining non-specific binding)

-

Binding buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation.

-

Assay Setup: In a 96-well plate, add the rat brain membranes, a fixed concentration of [³H]-gabapentin, and varying concentrations of this compound. For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of unlabeled gabapentin.

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.[1][3]

In Vivo Analgesic Activity Assessment: Formalin-Induced Paw-Licking Test

This protocol assesses the anti-nociceptive effects of this compound in a model of inflammatory pain in rodents.

Materials:

-

Male Sprague-Dawley rats (or other suitable rodent strain)

-

This compound

-

Vehicle (e.g., saline)

-

Formalin solution (e.g., 5% in saline)

-

Observation chambers with mirrors

Procedure:

-

Acclimation: Acclimate the animals to the experimental room and observation chambers for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at the desired doses.

-

Formalin Injection: After a predetermined pretreatment time (e.g., 30 minutes), inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Observation: Immediately place the animal back into the observation chamber and record the total time spent licking the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), representing inflammatory pain.

-

Data Analysis: Compare the paw-licking time between the drug-treated groups and the vehicle-treated group for both phases using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in licking time in the treated groups indicates an analgesic effect.[1]

Signaling Pathways and Experimental Workflows

GABA-B Receptor Signaling Pathway

While (S)-3-Amino-4-phenylbutyric acid has low affinity for the GABA-B receptor, understanding this pathway is crucial for contextualizing the pharmacology of its racemate and (R)-enantiomer. Activation of the GABA-B receptor, a G-protein coupled receptor (GPCR), leads to the dissociation of the G-protein into Gαi/o and Gβγ subunits. These subunits then modulate downstream effectors, leading to an overall inhibitory effect on neuronal excitability.

Caption: GABA-B Receptor Downstream Signaling Cascade.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound presents a compelling pharmacological profile distinct from its (R)-enantiomer. Its primary interaction with the α2-δ subunit of voltage-dependent calcium channels suggests its potential as a modulator of neuronal excitability through a mechanism independent of the GABAergic system. This technical guide provides foundational information and detailed protocols to facilitate further research into the synthesis, characterization, and potential therapeutic applications of this specific enantiomer. The provided experimental designs and pathway diagrams serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

- 1. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacokinetic Profile of (S)-3-Amino-4-phenylbutyric acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-4-phenylbutyric acid hydrochloride, the (S)-enantiomer of phenibut, is a compound of significant interest in neuroscience and pharmacology. While its racemate, phenibut, has been studied for its anxiolytic and nootropic effects, a detailed understanding of the pharmacokinetic profile of the individual enantiomers is crucial for targeted drug development and a comprehensive understanding of its mechanism of action. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics of this compound, including available quantitative data, detailed experimental methodologies, and a visualization of its primary signaling pathway.

It is important to note that the majority of publicly available pharmacokinetic data pertains to racemic phenibut. The pharmacological activity is primarily attributed to the (R)-enantiomer, which is a potent agonist at the GABA-B receptor. The (S)-enantiomer is considered to be inactive or significantly less active at this receptor[1][2]. This guide will present the available data for the racemate while clearly indicating the existing knowledge gaps regarding the specific pharmacokinetics of the (S)-enantiomer.

Pharmacokinetic Data

Currently, there is a significant lack of specific pharmacokinetic data for the (S)-enantiomer of 3-Amino-4-phenylbutyric acid hydrochloride in humans. The available data is for the racemic mixture, known as phenibut.

| Parameter | Value | Species | Dose | Notes | Reference |

| Elimination Half-life (t½) | 5.3 hours | Human | 250 mg (oral) | Data for racemic phenibut. | [3][4] |

| Bioavailability | ≥63% | Human | 250 mg (oral) | Data for racemic phenibut. | |

| Excretion | 63% unchanged in urine | Human | 250 mg (oral) | Data for racemic phenibut. | [3] |

| Cmax | Not Available | - | - | Specific data for the (S)-enantiomer is not available. | - |

| Tmax | Not Available | - | - | Specific data for the (S)-enantiomer is not available. | - |

| AUC | Not Available | - | - | Specific data for the (S)-enantiomer is not available. | - |

Experimental Protocols

A detailed experimental protocol for a stereoselective pharmacokinetic study of this compound is not explicitly available in the literature. However, based on established methodologies for pharmacokinetic analysis of similar compounds and analytical techniques described for racemic phenibut, a representative protocol can be outlined.

Study Design

A single-dose, open-label, two-period crossover study would be appropriate to determine the pharmacokinetic profile of this compound.

-

Subjects: Healthy adult volunteers, with written informed consent.

-

Treatment: A single oral dose of this compound.

-

Washout Period: A washout period of at least seven times the expected half-life of the compound would be observed between study periods.

Blood Sampling

Serial blood samples would be collected at pre-defined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dose. Plasma would be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Enantioselective LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would be used for the enantioselective quantification of (S)-3-Amino-4-phenylbutyric acid in human plasma.

-

Sample Preparation: Protein precipitation of plasma samples would be performed using a suitable organic solvent (e.g., acetonitrile or methanol).

-

Chromatographic Separation: A chiral stationary phase column would be used to separate the (S)- and (R)-enantiomers. The mobile phase would typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer with a specific pH.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be used for detection. Specific precursor-to-product ion transitions for each enantiomer would be monitored to ensure selectivity and sensitivity.

-

Quantification: A calibration curve would be constructed using known concentrations of the (S)-enantiomer and an appropriate internal standard.

A published LC-MS/MS method for the quantification of racemic phenibut in human plasma utilizes a Luna 5 μm C18 analytical column with a mobile phase consisting of 10 mM ammonium acetate and 0.1% acetic acid in a water/methanol gradient[5][6]. For enantioselective analysis, a chiral column would be substituted.

Signaling Pathway and Experimental Workflow

GABA-B Receptor Signaling Pathway

(S)-3-Amino-4-phenylbutyric acid's primary molecular target (though with much lower affinity than the R-enantiomer) is the GABA-B receptor, a G-protein coupled receptor. Its activation leads to a cascade of intracellular events that ultimately result in neuronal inhibition.

Caption: GABA-B receptor signaling cascade initiated by (S)-3-Amino-4-phenylbutyric acid.

Pharmacokinetic Study Workflow

The following diagram illustrates the logical flow of a clinical pharmacokinetic study for this compound.

Caption: Workflow of a clinical pharmacokinetic study.

Conclusion

The pharmacokinetic profile of this compound remains largely uncharacterized, with most available data pertaining to the racemic mixture. This technical guide highlights the critical need for stereoselective pharmacokinetic studies to accurately determine the absorption, distribution, metabolism, and excretion of the (S)-enantiomer. The provided experimental protocol outlines a robust methodology for conducting such a study, and the signaling pathway diagram offers a visual representation of its primary mechanism of action. Further research in this area is essential for a complete understanding of the pharmacological properties of (S)-3-Amino-4-phenylbutyric acid and to inform future drug development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspace.vnmu.edu.ua [dspace.vnmu.edu.ua]

- 4. Phenibut (β-Phenyl-γ-aminobutyric Acid) Dependence and Management of Withdrawal: Emerging Nootropics of Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenibut screening and quantification with liquid chromatography-tandem mass spectrometry and its application to driving cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Receptor Binding Profile of (S)-3-Amino-4-phenylbutyric acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding profile of (S)-3-Amino-4-phenylbutyric acid hydrochloride, commonly known as phenibut. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its interactions with key neurological targets. This document summarizes quantitative binding data, outlines detailed experimental methodologies, and visualizes the associated signaling pathways.

Core Pharmacological Characteristics

(S)-3-Amino-4-phenylbutyric acid is a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). The addition of a phenyl ring to the GABA structure allows it to cross the blood-brain barrier more effectively than GABA itself. Phenibut is a chiral molecule, existing as (R)- and (S)-enantiomers. The racemic mixture is often used, but the individual enantiomers exhibit distinct pharmacological properties.

The primary mechanisms of action for phenibut are agonism at the GABA-B receptor and modulation of voltage-gated calcium channels through binding to the α2δ subunit.

Quantitative Receptor Binding Data

The binding affinities of racemic phenibut and its enantiomers for its primary targets have been determined through radioligand binding assays. The data, presented as equilibrium dissociation constants (Ki), are summarized in the table below for easy comparison.

| Compound | Target | Radioligand | Preparation | Ki (μM) | Reference |

| Racemic Phenibut | GABA-B Receptor | [3H]CGP54626 | Rat brain membranes | 177 ± 2 | [1] |

| (R)-Phenibut | GABA-B Receptor | [3H]CGP54626 | Rat brain membranes | 92 ± 3 | [1] |

| (S)-Phenibut | GABA-B Receptor | [3H]CGP54626 | Rat brain membranes | >1000 (inactive) | [1] |

| Baclofen (reference) | GABA-B Receptor | [3H]CGP54626 | Rat brain membranes | 6.0 ± 1 | [1] |

| (R)-Phenibut | α2δ Subunit of VDCC | [3H]Gabapentin | Rat brain membranes | 23 | [2] |

| (S)-Phenibut | α2δ Subunit of VDCC | [3H]Gabapentin | Rat brain membranes | 39 | [2] |

| Baclofen (reference) | α2δ Subunit of VDCC | [3H]Gabapentin | Rat brain membranes | 156 | [2] |

| Gabapentin (reference) | α2δ Subunit of VDCC | [3H]Gabapentin | Rat brain membranes | 0.05 | [2] |

VDCC: Voltage-Dependent Calcium Channel

Experimental Protocols

The following are detailed methodologies for the key radioligand binding assays cited in this guide.

GABA-B Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-B receptor using rat brain membranes.

1. Membrane Preparation:

-

Whole rat brains are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.

-

The pellet is washed multiple times by resuspension in fresh buffer and recentrifugation to remove endogenous GABA and other interfering substances.

-

The final membrane pellet is resuspended in a known volume of assay buffer, and the protein concentration is determined using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains the prepared rat brain membranes (a specific amount of protein), the radioligand ([3H]CGP54626, a selective GABA-B antagonist), and the test compound at various concentrations.

-

Total binding is determined in the absence of any competing ligand.

-

Non-specific binding is determined in the presence of a high concentration of a known GABA-B agonist or antagonist (e.g., unlabeled baclofen or GABA) to saturate the receptors.

-

The reaction mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

α2δ Subunit of Voltage-Dependent Calcium Channel Binding Assay

This protocol outlines a competitive radioligand binding assay to measure the affinity of test compounds for the α2δ subunit of voltage-dependent calcium channels.

1. Membrane Preparation:

-

The protocol for membrane preparation is similar to that described for the GABA-B receptor binding assay, typically using rat cerebral cortex.

2. Binding Assay:

-

The assay is conducted in a similar manner to the GABA-B assay.

-

The radioligand used is typically [3H]gabapentin or [3H]pregabalin, which bind with high affinity to the α2δ subunit.

-

Varying concentrations of the test compound are incubated with the brain membranes and the radioligand.

-

Total and non-specific binding are determined as described previously, with a high concentration of unlabeled gabapentin or pregabalin used to define non-specific binding.

-

The mixture is incubated to equilibrium (e.g., 30-60 minutes at room temperature).

3. Separation and Quantification:

-

The separation of bound and free radioligand and the quantification of radioactivity are performed using the same rapid filtration and liquid scintillation counting methods described above.

4. Data Analysis:

-

The IC50 and Ki values are calculated using the same principles of non-linear regression and the Cheng-Prusoff equation as for the GABA-B receptor assay.

Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are mediated through its interaction with GABA-B receptors and the α2δ subunit of voltage-gated calcium channels.

GABA-B Receptor Signaling Pathway

GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory effects. Upon activation by an agonist like the (R)-enantiomer of phenibut, the receptor couples to inhibitory G-proteins (Gi/o). This initiates a signaling cascade with two main effector pathways:

-

Inhibition of Adenylyl Cyclase: The α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP can modulate the activity of various downstream proteins, including protein kinase A (PKA).

-

Modulation of Ion Channels: The βγ-subunit of the G-protein directly interacts with and modulates the activity of ion channels. It promotes the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the neuronal membrane. This makes it more difficult for the neuron to fire an action potential. Additionally, the βγ-subunit inhibits the opening of voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequently decreasing neurotransmitter release from the presynaptic terminal.

References

(S)-3-Amino-4-phenylbutyric Acid Hydrochloride: A Comprehensive Technical Review of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-phenylbutyric acid hydrochloride, the (S)-enantiomer of the neuropsychotropic agent phenibut, presents a distinct pharmacological profile. While racemic phenibut is known to exert its effects through agonism at the γ-aminobutyric acid (GABA) type B (GABA-B) receptor and modulation of voltage-gated calcium channels (VGCCs), evidence strongly indicates that the biological activity is not equally distributed between its stereoisomers. This technical guide provides an in-depth analysis of the biological activity of the (S)-enantiomer, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways to offer a comprehensive resource for researchers and drug development professionals. The data presented herein demonstrates that this compound possesses negligible activity at the GABA-B receptor, with its primary interaction being with the α2δ subunit of VGCCs.

Introduction

Phenibut, or 3-phenyl-4-aminobutyric acid, is a derivative of the inhibitory neurotransmitter GABA, distinguished by the addition of a phenyl ring at the β-position, which facilitates its passage across the blood-brain barrier.[1] It is used clinically in some countries for its anxiolytic and nootropic effects.[2][3] As a chiral molecule, phenibut exists as (R)- and (S)-enantiomers. It is crucial for pharmacological and drug development purposes to understand the distinct biological activities of each enantiomer. This document focuses specifically on the biological activity of the hydrochloride salt of the (S)-enantiomer.

Primary Molecular Targets and Mechanism of Action

The biological activity of this compound is primarily characterized by its interaction with the α2δ subunit of voltage-gated calcium channels. In stark contrast to its (R)-counterpart, it displays minimal to no affinity for the GABA-B receptor.

Interaction with Voltage-Gated Calcium Channels (VGCCs)

This compound acts as a ligand for the α2δ auxiliary subunit of VGCCs, a mechanism it shares with gabapentinoid drugs like gabapentin and pregabalin.[4][5] This interaction is believed to modulate calcium influx and subsequently reduce neurotransmitter release.

Activity at the GABA-B Receptor

Multiple studies have demonstrated that the pharmacological activity of racemic phenibut at the GABA-B receptor is almost exclusively attributable to the (R)-enantiomer.[6] The (S)-enantiomer does not significantly bind to GABA-B receptors and is considered inactive at this target.[4][7] In vivo pharmacological tests have shown (S)-phenibut to be inactive in doses up to 500 mg/kg.[6][8]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data regarding the binding affinities of this compound and related compounds at its primary molecular targets.

Table 1: Binding Affinity for the α2δ Subunit of Voltage-Dependent Calcium Channels

| Compound | Enantiomer | Target | Ki (μM) | Reference |

| Phenibut | (S) | α2δ subunit | 39 | [4] |

| Phenibut | (R) | α2δ subunit | 23 | [4] |

| Gabapentin | - | α2δ subunit | 0.05 | [4] |

| Baclofen | - | α2δ subunit | 156 | [4] |

Table 2: Binding Affinity for the GABA-B Receptor

| Compound | Enantiomer | Receptor | Affinity Constant (μM) | Reference |

| Phenibut | (S) | GABA-B | Inactive/Does not bind | [4][7] |

| Phenibut | (R) | GABA-B | 92 ± 3 | [6] |

| Phenibut | Racemic | GABA-B | 177 ± 2 | [6] |

| Baclofen | - | GABA-B | 6.0 ± 1 | [6] |

Signaling Pathways and Molecular Mechanisms

Modulation of Voltage-Gated Calcium Channels

The binding of this compound to the α2δ subunit of VGCCs is thought to interfere with the trafficking of these channels to the presynaptic membrane, leading to a reduction in the density of functional calcium channels. This results in decreased calcium influx upon neuronal depolarization and a subsequent reduction in the release of excitatory neurotransmitters.

Caption: Modulation of voltage-gated calcium channels by (S)-phenibut.

GABA-B Receptor Signaling Pathway (Reference for (R)-enantiomer)

For comparative purposes, the signaling pathway for the GABA-B receptor, the primary target of the active (R)-enantiomer, is depicted below. Agonist binding to the heterodimeric GABA-B receptor (composed of GABA-B1 and GABA-B2 subunits) activates associated Gi/o proteins. This leads to the inhibition of adenylyl cyclase, reducing cAMP levels, and the modulation of ion channels, specifically the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of VGCCs, resulting in neuronal hyperpolarization and reduced neurotransmitter release.[9][10]

Caption: Simplified GABA-B receptor signaling cascade.

Experimental Protocols

The following sections outline the general methodologies employed to determine the biological activity of compounds like this compound.

Radioligand Binding Assay for α2δ Subunit of VGCCs

This assay quantifies the affinity of a test compound for the α2δ subunit by measuring the displacement of a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the α2δ subunit.

Materials:

-

Rat brain membrane preparations (source of α2δ subunits)

-

Radiolabeled gabapentinoid (e.g., [³H]gabapentin)

-

This compound (test compound)

-

Unlabeled gabapentin (for non-specific binding determination)

-

Binding buffer (e.g., Tris-HCl)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Homogenize rat brains in a suitable buffer and centrifuge to isolate the membrane fraction containing the α2δ subunits. Wash the membranes multiple times to remove endogenous ligands.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of [³H]gabapentin, and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Radioligand Binding Assay for GABA-B Receptors

A similar protocol is used to assess binding to GABA-B receptors, with modifications in the choice of radioligand and displacing agent.

Objective: To determine the affinity constant of a test compound for the GABA-B receptor.

Materials:

-

Rat brain membranes

-

Radiolabeled GABA-B antagonist (e.g., [³H]CGP54626)[6]

-

This compound (test compound)

-

Unlabeled GABA or baclofen (for non-specific binding)

-

Binding buffer

Procedure: The procedure follows the same principles as the α2δ binding assay, with the substitution of the appropriate radioligand and competing compounds for the GABA-B receptor.

In Vivo Pharmacological Effects

Consistent with its lack of affinity for the GABA-B receptor, this compound has been found to be largely inactive in animal models assessing typical GABA-B agonist effects, such as alterations in locomotor activity and antidepressant-like effects, at doses up to 500 mg/kg.[6][8] However, both (R)- and (S)-phenibut have demonstrated the ability to alleviate mechanical and thermal allodynia in models of neuropathic pain, an effect likely mediated by their interaction with the α2δ subunit of VGCCs.[4]

Discussion and Conclusion

The biological activity of this compound is markedly different from its (R)-enantiomer and the racemic mixture. Its primary and perhaps sole significant molecular interaction is with the α2δ subunit of voltage-gated calcium channels, where it exhibits a moderate binding affinity. Its lack of activity at the GABA-B receptor, the principal target for the anxiolytic and sedative effects of racemic phenibut, indicates that the (S)-enantiomer does not contribute to these hallmark effects.

For drug development professionals, this stereospecificity is of paramount importance. The isolation of the (S)-enantiomer may offer a therapeutic agent with a pharmacological profile distinct from racemic phenibut, potentially with a different side-effect profile. Its activity as a gabapentinoid suggests potential applications in the management of neuropathic pain and other conditions where this mechanism is relevant, without the GABA-B mediated sedative and muscle relaxant effects of the (R)-enantiomer.

Further research is warranted to fully elucidate the in vivo effects of pure this compound and to explore its therapeutic potential as a selective α2δ ligand. This technical guide provides a foundational understanding of its biological activity based on current scientific literature, serving as a valuable resource for guiding future research and development efforts.

References

- 1. Phenibut - Wikipedia [en.wikipedia.org]

- 2. cdn.who.int [cdn.who.int]

- 3. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gosset.ai [gosset.ai]

- 6. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acute Psychosis Associated with Phenibut Ingestion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives [scirp.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. GABA B receptor activation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (S)-3-Amino-4-phenylbutyric acid hydrochloride in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (S)-3-Amino-4-phenylbutyric acid hydrochloride. Due to the limited availability of specific data for the (S)-enantiomer, this document primarily presents data for the racemic mixture, phenibut hydrochloride (CAS 3060-41-1), which serves as a close surrogate for solubility considerations in research and early-phase drug development. The principles and methodologies described herein are directly applicable to the study of the pure (S)-enantiomer.

Core Topic: Solubility Profile

This compound is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA).[1] As a hydrochloride salt of an amino acid, its solubility is significantly influenced by the polarity of the solvent and the pH of aqueous media. The presence of both a charged amino group and a carboxylic acid moiety, along with a phenyl ring, imparts a degree of solubility in both aqueous and some organic solvents. The hydrochloride form generally enhances aqueous solubility and stability compared to the free base.[1]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for phenibut hydrochloride, the racemic form of 3-Amino-4-phenylbutyric acid hydrochloride. It is critical to note that these values are for the racemate and should be used as an estimate for the (S)-enantiomer.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Water (H₂O) | 100 | 463.65 | Ultrasonic assistance may be needed.[2] |

| Dimethyl Sulfoxide (DMSO) | 100 | 463.65 | Ultrasonic assistance may be needed.[2] |

| Dimethylformamide (DMF) | 25 | ~115.91 | Data from Cayman Chemical (2016).[3][4][5] |

| Ethanol | 14 | ~64.91 | Data from Cayman Chemical (2016).[3][4][5] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 | ~46.36 | Data from Cayman Chemical (2016).[3][4][5] |

Note: The molar concentration was calculated using the molecular weight of the hydrochloride salt (215.68 g/mol ).

Experimental Protocols

A standardized and reliable method for determining the thermodynamic solubility of an active pharmaceutical ingredient (API) is the shake-flask method. This method is recommended by major regulatory bodies, including the World Health Organization (WHO).[6]

Shake-Flask Method for Thermodynamic Solubility Determination

This protocol outlines the steps to determine the equilibrium solubility of this compound.

1. Materials and Equipment:

-

This compound powder

-

Selected solvents (e.g., Water, Ethanol, DMSO)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

pH meter (for aqueous solutions)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[6] Agitation should be sufficient to keep the solid suspended without forming a vortex.[6]

-

Equilibrate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach a state of thermodynamic equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.

-

Dilute the filtrate with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the dissolved compound in the samples by comparing their analytical response to the calibration curve.

-

Calculate the original solubility in mg/mL, accounting for the dilution factor.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Caption: Workflow of the Shake-Flask Solubility Determination Method.

Mechanism of Action: GABA-B Receptor Agonism

This compound primarily acts as a GABA-B receptor agonist. This interaction does not involve a complex downstream signaling cascade but rather a direct modulatory effect on neuronal excitability. The binding of the compound to GABA-B receptors, which are G-protein coupled receptors, leads to the inhibition of adenylyl cyclase and the modulation of calcium and potassium channels, ultimately resulting in a hyperpolarization of the neuronal membrane and a reduction in neuronal firing.

References

Methodological & Application

Application Notes and Protocols for (S)-3-Amino-4-phenylbutyric acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-4-phenylbutyric acid hydrochloride, a derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), is a compound of significant interest in neuroscience and pharmacology.[1] Its ability to cross the blood-brain barrier allows it to exert effects on the central nervous system, primarily through the modulation of GABAergic systems.[2] These application notes provide a comprehensive overview of the synthesis, characterization, and biological applications of the (S)-enantiomer, which is reported to be the more active form. Detailed experimental protocols for its asymmetric synthesis, characterization, and evaluation of its anxiolytic properties are presented.

Chemical and Physical Properties

This compound is a white crystalline powder that is soluble in water.[3] The hydrochloride salt form enhances its stability and solubility.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [3] |

| Molecular Weight | 215.68 g/mol | [1] |

| CAS Number | 26250-87-3 ((S)-enantiomer) | [4] |

| IUPAC Name | (3S)-3-amino-4-phenylbutanoic acid hydrochloride | [4] |

| Appearance | White to off-white solid | [5] |

| Purity | ≥98% | [6] |

Mechanism of Action: GABA-B Receptor Agonism

(S)-3-Amino-4-phenylbutyric acid primarily functions as a selective agonist at the GABA-B receptor.[2][7] GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory neurotransmission.[2][3] Upon activation by an agonist like (S)-3-Amino-4-phenylbutyric acid, the receptor initiates a signaling cascade through its associated Gαi/o proteins.[3]

This activation leads to:

-

Inhibition of adenylyl cyclase , resulting in decreased intracellular cyclic AMP (cAMP) levels.[3]

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels , leading to potassium ion efflux and hyperpolarization of the postsynaptic neuron.[3][8]

-

Inhibition of voltage-gated calcium channels (CaV) , which presynaptically reduces the release of neurotransmitters.[3]

These actions collectively contribute to a reduction in neuronal excitability, which is the basis for the compound's anxiolytic and other central nervous system effects.[2]

Caption: GABA-B Receptor Signaling Pathway.

Experimental Protocols

Asymmetric Synthesis of this compound

This protocol describes a potential asymmetric synthesis route adapted from principles of chiral amine synthesis.

Caption: Asymmetric Synthesis Workflow.

Materials:

-

4-phenyl-3-oxobutanoic acid

-

(S)-α-methylbenzylamine (chiral auxiliary)

-

Sodium borohydride (NaBH₄)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Hydrochloric acid (HCl)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reductive Amination:

-

Dissolve 4-phenyl-3-oxobutanoic acid and (S)-α-methylbenzylamine in methanol.

-

Cool the mixture to 0°C and slowly add sodium borohydride.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Hydrogenolysis:

-

Dissolve the product from the previous step in methanol.

-

Add 10% Pd/C catalyst.

-

Hydrogenate the mixture at 50 psi of H₂ for 24 hours.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

-

-

Purification:

-

Purify the resulting (S)-3-amino-4-phenylbutanoic acid by flash chromatography on silica gel using a DCM/MeOH gradient.

-

-

Hydrochloride Salt Formation:

-

Dissolve the purified free amine in a minimal amount of methanol.

-

Add a stoichiometric amount of concentrated HCl dropwise while stirring.

-

Induce precipitation by adding diethyl ether.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield this compound.

-

Expected Yield: ~60-70%

Characterization of this compound

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, D₂O): δ 7.40-7.20 (m, 5H, Ar-H), 3.60-3.50 (m, 1H, CH-N), 3.20-3.00 (m, 2H, CH₂-Ar), 2.80-2.60 (m, 2H, CH₂-COOH).

-

¹³C NMR (100 MHz, D₂O): δ 175.0 (C=O), 138.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 127.0 (Ar-CH), 50.0 (CH-N), 40.0 (CH₂-Ar), 38.0 (CH₂-COOH).

2. Mass Spectrometry (MS):

-

LC-MS (ESI+): Calculated for C₁₀H₁₄NO₂ [M+H]⁺: 180.10, Found: 180.10.

3. Infrared (IR) Spectroscopy:

-

IR (KBr, cm⁻¹): 3400-2800 (broad, O-H, N-H), 1710 (C=O), 1600, 1495 (aromatic C=C).

4. Chiral High-Performance Liquid Chromatography (HPLC):

-

To determine the enantiomeric excess (e.e.), chiral HPLC is employed.

-

Column: A suitable chiral stationary phase, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CSP).[9]

-

Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic additive (e.g., formic acid).[9]

-

The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification.

In Vivo Evaluation of Anxiolytic Activity

The elevated plus-maze (EPM) test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[10]

Animals:

-

Male Swiss albino mice (25-30 g).

-

Animals should be housed in groups with a 12-hour light/dark cycle and have free access to food and water.[10]

Drug Administration:

-

This compound is dissolved in saline.

-

Administer the compound intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the test.

-

A vehicle control group (saline) and a positive control group (e.g., diazepam, 1 mg/kg) should be included.[10]

Elevated Plus-Maze Apparatus:

-

The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated above the floor.[10]

Procedure:

-

Place a mouse at the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

Data Analysis:

-

Percentage of open arm entries: (Number of open arm entries / Total number of arm entries) x 100.

-

Percentage of time spent in open arms: (Time in open arms / Total time) x 100.

-

An increase in these parameters is indicative of an anxiolytic effect.

-

Statistical analysis is performed using ANOVA followed by a post-hoc test.

Applications in Drug Development

This compound serves as a valuable pharmacological tool for studying the GABAergic system. Its anxiolytic and potential nootropic properties make it a lead compound for the development of novel therapeutics for anxiety disorders, stress-related conditions, and cognitive enhancement.[11] Further research into its derivatives and formulations may lead to the development of drugs with improved efficacy and safety profiles.

References

- 1. 4-Amino-3-phenylbutanoic acid hydrochloride | 3060-41-1 [chemicalbook.com]

- 2. Mechanisms and Regulation of Neuronal GABAB Receptor-Dependent Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2 | CID 2761537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]